Dehydrowarfarin, chemically known as 4-hydroxy-3-(3-oxo-1-phenyl-1-butenyl)-2H-1-benzopyran-2-one, is a metabolite of the anticoagulant drug warfarin. [, ] It is formed through the metabolic action of cytochrome P-450 enzymes, specifically through a dehydrogenation reaction of warfarin. [, ] Dehydrowarfarin serves as a valuable tool in scientific research, particularly in studying drug metabolism, cytochrome P-450 enzyme activity, and inter-individual variability in drug response. [, ]
Dehydrowarfarin is a synthetic compound closely related to warfarin, a well-known anticoagulant used in clinical settings. It is classified as a vitamin K antagonist and is primarily utilized in research for its enhanced potency compared to warfarin. The compound has the chemical formula and is recognized for its structural modifications that influence its pharmacological properties.
Dehydrowarfarin can be synthesized through various methods, including asymmetric synthesis techniques. It falls under the classification of anticoagulants and is part of the larger category of coumarin derivatives. Its unique properties make it a subject of interest in both pharmacological studies and synthetic organic chemistry.
The synthesis of dehydrowarfarin typically involves asymmetric synthesis methods that allow for the production of specific enantiomers. One notable method includes the use of chiral phosphine catalysts in a hydrogenation process. For instance, dehydrowarfarin can be produced from racemic warfarin through hydrogenation in the presence of catalysts such as R,R'-Et DuPHOS or S,S'-Et DuPHOS, achieving high enantiomeric excess (up to 98.9%) after recrystallization processes .
The general steps in synthesizing dehydrowarfarin include:
Dehydrowarfarin undergoes several chemical reactions that are pivotal for its function as an anticoagulant. Key reactions include:
The mechanism of action for dehydrowarfarin involves inhibition of vitamin K epoxide reductase, leading to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition results in anticoagulation by preventing the formation of functional prothrombin and other clotting proteins. The potency of dehydrowarfarin is attributed to its structural modifications that enhance binding affinity to the target enzyme compared to warfarin.
Dehydrowarfarin exhibits several notable physical properties:
Chemical properties include:
Dehydrowarfarin serves multiple purposes in scientific research:
Dehydrowarfarin (C₁₉H₁₄O₄) possesses a molecular weight of 306.31 g/mol and maintains the core 4-hydroxycoumarin structure characteristic of warfarin derivatives [5]. The defining structural modification occurs at the side chain, where dehydrogenation generates a conjugated system featuring an α,β-unsaturated ketone. This transformation creates an extended chromophore system that significantly influences the compound's spectroscopic properties and chemical reactivity. The dehydrogenation reaction specifically introduces a double bond between the C3' and C4' positions of the side chain, resulting in the formation of (1E)-3-oxo-1-phenylbut-1-en-1-yl substituent at the 3-position of the coumarin nucleus [1].
Property | Value/Description | Method/Reference |
---|---|---|
Chemical Formula | C₁₉H₁₄O₄ | HMDB [5] |
Average Molecular Weight | 306.31 g/mol | HMDB [5] |
IUPAC Name | 4-hydroxy-3-[(1E)-3-oxo-1-phenylbut-1-en-1-yl]-2H-chromen-2-one | HMDB [5] |
Canonical SMILES | CC(=O)\C=C(/C1=CC=CC=C1)C1=C(O)C2=CC=CC=C2OC1=O | HMDB [5] |
InChI Key | SWIPQYPHTPMNLK-RVDMUPIBSA-N | HMDB [5] |
Stereochemistry | (E)-configuration at side chain double bond | Structural determination [1] |
The molecule exhibits stereoisomerism solely based on the geometry of the exocyclic double bond in the side chain. While warfarin itself possesses a chiral center, the dehydrogenation process eliminates this center, resulting in a molecule with configurational isomerism rather than stereoisomerism. The biologically relevant isomer is the E-isomer, where the carbonyl oxygen of the ketone and the coumarin system are trans to each other across the double bond [1] [5]. This planar configuration maximizes conjugation across the entire molecular framework, significantly influencing electronic distribution and reactivity compared to the parent warfarin structure. The conjugated system spans from the benzene ring of the phenylbutenyl side chain through the unsaturated ketone and exocyclic double bond into the coumarin ring system, creating an extended chromophore responsible for characteristic UV-Vis absorption patterns useful for analytical detection [5].
Dehydrowarfarin's physicochemical profile is dominated by the presence of ionizable and hydrogen-bonding functional groups within a largely hydrophobic, planar structure. The 4-hydroxycoumarin moiety contributes significant hydrogen-bonding capacity and weak acidity (predicted pKa ~6.64), while the α,β-unsaturated ketone system introduces a site of potential electrophilicity [5]. The molecule possesses three hydrogen bond acceptors and one hydrogen bond donor, contributing to its moderate polarity despite its substantial hydrophobic surface area [5].
Predicted logP values (approximately 2.73-2.84) indicate significant lipophilicity, comparable to or slightly exceeding that of the parent warfarin [5]. This lipophilicity, combined with molecular planarity, suggests moderate membrane permeability. However, the compound's water solubility is predicted to be very low (approximately 0.014 g/L), presenting challenges for analytical detection and biological studies requiring aqueous solutions [5]. The compound's stability profile remains less comprehensively characterized than that of warfarin itself. However, the conjugated system, particularly the enone functionality, suggests potential susceptibility to nucleophilic attack, photoisomerization, or degradation under strong acidic or basic conditions. The lactone ring within the coumarin system could potentially undergo hydrolysis under extreme pH conditions, although the electron-withdrawing effects of the unsaturated side chain may confer additional stability compared to simpler coumarins.
Property | Predicted Value | Prediction Method |
---|---|---|
Water Solubility | 0.014 g/L | ALOGPS [5] |
logP (Octanol/Water) | 2.73 - 2.84 | ALOGPS/ChemAxon [5] |
pKa (Strongest Acidic) | 6.64 | ChemAxon [5] |
Hydrogen Bond Donors | 1 | ChemAxon [5] |
Hydrogen Bond Acceptors | 4 | ChemAxon [5] |
Rotatable Bonds | 3 | ChemAxon [5] |
Topological Polar Surface Area (TPSA) | 63.6 Ų | ChemAxon [5] |
Analytically, dehydrowarfarin can be distinguished from warfarin and hydroxylated metabolites using chromatographic techniques like HPLC and GC-MS. Its extended conjugated system results in distinct UV-Vis absorption maxima, facilitating detection. Predicted Kovats Retention Indices (using standard non-polar GC columns) are approximately 2628.7, suggesting a longer retention time than the parent warfarin due to increased lipophilicity [5]. Mass spectrometry typically shows a molecular ion at m/z 306, with fragmentation patterns reflecting losses characteristic of the side chain and coumarin nucleus [5].
The formation of dehydrowarfarin represents a unique biotransformation pathway distinct from the more common hydroxylation reactions typically associated with cytochrome P-450 (CYP) metabolism. Early studies utilizing rat liver microsomes demonstrated that this dehydrogenation reaction is catalyzed specifically by cytochrome P-450 enzymes, requiring NADPH and oxygen, consistent with a monooxygenase-mediated mechanism [1]. The reaction involves the abstraction of two hydrogen atoms from the benzylic position (C3') adjacent to the ketone in warfarin's side chain, resulting in the introduction of a double bond between C3' and C4' and the formation of the conjugated enone system characteristic of dehydrowarfarin [1] [7].
The precise molecular mechanism underlying this dehydrogenation remains an active area of investigation. While most CYP reactions involve hydroxylation or epoxidation, dehydrogenation reactions are less common but not unprecedented. One proposed mechanism involves two sequential single-electron oxidations: initial hydrogen atom abstraction from the benzylic carbon by the activated CYP iron-oxo species (Compound I) generating a carbon-centered radical, followed by further oxidation (likely involving a second equivalent of Compound I or electron transfer) to yield the dehydrogenated product [1]. This contrasts sharply with the typical hydroxylation pathway, where the carbon radical instead rebounds with the iron-bound hydroxyl group. The factors determining whether dehydrogenation or hydroxylation occurs at the benzylic position remain incompletely understood but likely involve substrate orientation within the enzyme active site and the specific CYP isoform involved.
Human studies investigating the metabolism of warfarin enantiomers have revealed critical insights into the enzymes potentially involved in dehydrowarfarin formation. While CYP2C9 is unequivocally the major enzyme responsible for the 7-hydroxylation of the potent S-warfarin enantiomer [2] [6], its role in dehydrowarfarin formation appears less prominent. Preliminary evidence suggests other CYP isoforms, potentially including CYP1A2, CYP2C19, or CYP3A4, might contribute more significantly to the dehydrogenation pathway, particularly for the R-warfarin enantiomer [3] [7]. This metabolic divergence is significant because R-warfarin undergoes reduction to form active metabolites like R-6-hydroxywarfarin, whereas its dehydrogenation pathway yields dehydrowarfarin [3] [7]. Genetic polymorphisms in CYP2C9, particularly the 2 and *3 alleles, profoundly impact the 7-hydroxylation of *S-warfarin, leading to reduced clearance, lower dose requirements, and increased bleeding risk [2] [6]. However, the impact of these polymorphisms on dehydrowarfarin formation appears minimal, supporting the involvement of different primary CYP isoforms in this pathway [3]. This differential metabolic handling underscores the complexity of warfarin's metabolic fate and suggests dehydrowarfarin formation represents a quantitatively minor but mechanistically significant alternative pathway.
Warfarin undergoes extensive hepatic metabolism, primarily via oxidation and reduction pathways, yielding numerous metabolites with varying biological activities. Dehydrowarfarin stands apart structurally and functionally from these more extensively characterized metabolites.
Metabolite | Primary Metabolic Pathway | Major CYP Enzyme(s) | Biological Activity | Significance |
---|---|---|---|---|
Dehydrowarfarin | Dehydrogenation of side chain | Likely CYP1A2, CYP3A4, CYP2C19 | Anticoagulant activity expected but less potent than parent; Potential role in INR correlation | Unique dehydrogenation product; Active metabolite; Correlates with INR in longitudinal monitoring [3] |
7-Hydroxywarfarin (S) | Aromatic hydroxylation (C7) | CYP2C9 (high affinity) | Inactive | Major inactivation pathway for potent S-enantiomer; Site of critical drug interactions and genetic polymorphism effects [2] [6] |
6-Hydroxywarfarin (R/S) | Aromatic hydroxylation (C6) | Multiple CYPs | Inactive | Minor oxidative pathway |
3'-Hydroxywarfarin (R) | Aliphatic hydroxylation (C3') | Multiple CYPs | Active anticoagulant | Primary active metabolite of R-warfarin; Contributes significantly to anticoagulant effect [3] |
4'-Hydroxywarfarin (R/S) | Aliphatic hydroxylation (C4') | Multiple CYPs | Presumed inactive | Minor oxidative pathway |
Warfarin alcohols (Reduced metabolites) | Ketone reduction | Carbonyl reductases | Variable activity (generally reduced anticoagulant effect) | Major pathway for R-warfarin; Complex contribution to overall effect [7] |
Dehydrowarfarin formation represents an oxidative process distinct from the hydroxylation pathways that dominate warfarin metabolism. While hydroxylation (e.g., 7-hydroxylation of S-warfarin by CYP2C9) typically introduces a polar group facilitating excretion and inactivates the molecule, dehydrogenation maintains the lipophilicity of dehydrowarfarin and may preserve some anticoagulant activity due to retention of the intact 4-hydroxycoumarin pharmacophore necessary for vitamin K epoxide reductase (VKOR) inhibition [1] [7]. This contrasts sharply with metabolites like 7-hydroxywarfarin, which are devoid of significant anticoagulant activity [2]. However, dehydrowarfarin is expected to be less potent than the parent warfarin or the active reduced metabolite 3'-hydroxywarfarin due to steric and electronic modifications introduced by the unsaturated system.
Analytical studies utilizing HPLC for the simultaneous quantification of warfarin and its metabolites in human plasma have revealed interesting correlations with anticoagulant effect (measured by INR). While warfarin concentrations themselves show relatively weak correlation with INR (r² ≈ 0.0388), the combined assessment of warfarin and its active metabolites significantly improves this correlation (r² ≈ 0.1114; p<0.0001) [3]. Notably, longitudinal monitoring in patients initiating warfarin therapy suggests that dehydrowarfarin levels may exhibit a stronger correlation with INR (r² ≈ 0.2157, p=0.0005) than the parent drug (r² ≈ 0.0549, p=0.0944) at later stages of therapy stabilization [3]. Multivariate analyses further indicated that dehydrowarfarin contributed significantly to the INR variance (p=0.0021), whereas warfarin itself did not retain significant association when dehydrowarfarin was included in the model [3]. This suggests dehydrowarfarin is not merely a metabolic curiosity but may play a measurable role in the overall anticoagulant effect, potentially due to its persistence or specific interactions with the VKOR complex. Its formation rate may also be less susceptible to rapid fluctuations caused by dose adjustments compared to the parent drug, making it a potentially useful indicator during therapy stabilization [3].
The formation of dehydrowarfarin also exhibits significant interindividual variability, influenced by factors such as genetic polymorphisms in CYP enzymes (distinct from CYP2C9), concurrent medications inducing or inhibiting specific CYP isoforms, and hepatic function. This variability contributes to the complex relationship between warfarin dose, circulating levels of parent drug and metabolites, and the ultimate anticoagulant effect [3] [6]. Understanding the quantitative significance and determinants of the dehydrowarfarin pathway is therefore relevant for a comprehensive picture of warfarin's clinical pharmacology, beyond the well-established roles of CYP2C9 and VKORC1 polymorphisms governing S-warfarin clearance and sensitivity.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2